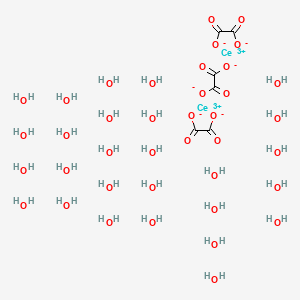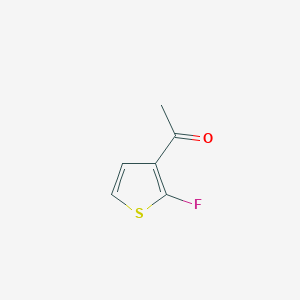
1-(2-Fluorothiophen-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorothiophen-3-yl)ethanone is an organic compound with a molecular formula of C6H5FOS It features a thiophene ring substituted with a fluorine atom and an ethanone group
Vorbereitungsmethoden
The synthesis of 1-(2-Fluorothiophen-3-yl)ethanone can be achieved through several routes. One common method involves the reaction of 2-fluorothiophene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding the desired product with high purity and yield .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
1-(2-Fluorothiophen-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The fluorine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorothiophen-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-(2-Fluorothiophen-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluorothiophen-3-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Chlorothiophen-3-yl)ethanone: Similar in structure but with a chlorine atom instead of fluorine. It may exhibit different reactivity and biological activity due to the difference in electronegativity and size between chlorine and fluorine.
1-(2-Bromothiophen-3-yl)ethanone: Contains a bromine atom, which can lead to different chemical properties and applications.
1-(2-Iodothiophen-3-yl)ethanone:
The uniqueness of this compound lies in its specific combination of the thiophene ring, fluorine atom, and ethanone group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H5FOS |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
1-(2-fluorothiophen-3-yl)ethanone |
InChI |
InChI=1S/C6H5FOS/c1-4(8)5-2-3-9-6(5)7/h2-3H,1H3 |
InChI-Schlüssel |
UGQOUYKJNDOONG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(SC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



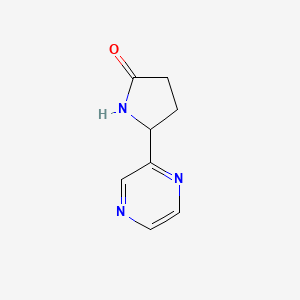
![3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylicacid](/img/structure/B13121701.png)


![2-(benzo[c][1,2,5]oxadiazol-5-yloxy)-N-methylethanamine](/img/structure/B13121726.png)


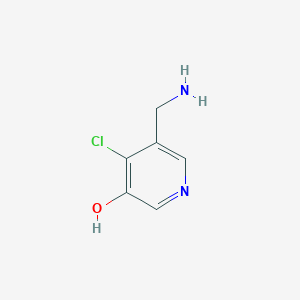
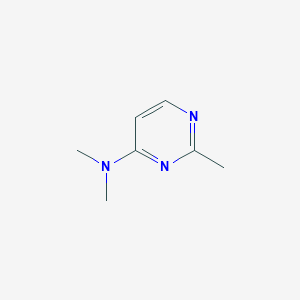
![2-(Difluoromethyl)thiazolo[5,4-c]pyridine](/img/structure/B13121751.png)

![6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole](/img/structure/B13121762.png)
